Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate
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Overview
Description
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(((1,3-dimethyl-1H-pyrazol-5-yl)amino)methylene)malonate
- Diethyl 2-(((5-nitro-1,3-thiazol-2-yl)amino)methylene)malonate
- Diethyl 2-(((2-methyl-4-pyrimidinyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15) |
InChI Key |
SETGNXQVBIWMBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
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